Methyl 2-(4-methyl-1-oxophthalazin-2-yl)acetate
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Overview
Description
Methyl 2-(4-methyl-1-oxophthalazin-2-yl)acetate is a chemical compound with the molecular formula C11H10N2O3 It is a derivative of phthalazine, a bicyclic heterocycle containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-methyl-1-oxophthalazin-2-yl)acetate typically involves the chemoselective N-alkylation of 4-methyl-2H-phthalazin-1-one with ethyl chloroacetate. The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the alkylation process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-methyl-1-oxophthalazin-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 2-(4-methyl-1-oxophthalazin-2-yl)acetate has several scientific research applications:
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-(4-methyl-1-oxophthalazin-2-yl)acetate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
(4-Methyl-1-oxophthalazin-2(1H)-yl)acetic acid: This compound is structurally similar but lacks the methyl ester group.
2-(4-Methyl-1-oxophthalazin-2-yl)acetohydrazide: Another derivative with a hydrazide group instead of the ester group.
Uniqueness
Methyl 2-(4-methyl-1-oxophthalazin-2-yl)acetate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ester group makes it more reactive in nucleophilic substitution reactions compared to its acid or hydrazide counterparts .
Properties
Molecular Formula |
C12H12N2O3 |
---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
methyl 2-(4-methyl-1-oxophthalazin-2-yl)acetate |
InChI |
InChI=1S/C12H12N2O3/c1-8-9-5-3-4-6-10(9)12(16)14(13-8)7-11(15)17-2/h3-6H,7H2,1-2H3 |
InChI Key |
MJLCBZCUPOOFCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C2=CC=CC=C12)CC(=O)OC |
Origin of Product |
United States |
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